molecular formula C17H16O3 B14739705 Ethyl 2-oxo-3,3-diphenyl-propanoate CAS No. 6362-64-7

Ethyl 2-oxo-3,3-diphenyl-propanoate

Cat. No.: B14739705
CAS No.: 6362-64-7
M. Wt: 268.31 g/mol
InChI Key: XVQKLEJDXHHYMZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3,3-diphenyl-propanoate is an organic compound with the molecular formula C17H16O3 It is an ester derivative of propanoic acid, characterized by the presence of two phenyl groups attached to the central carbon atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3,3-diphenyl-propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where ethyl acetate reacts with benzophenone in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3,3-diphenyl-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Ethyl 2-oxo-3,3-diphenyl-propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,3-diphenyl-propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The phenyl groups contribute to the compound’s stability and potential binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with only one phenyl group.

    Ethyl 2-oxo-3-phenylpropanoate: Lacks the second phenyl group.

    Methyl 2-oxo-3,3-diphenyl-propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of two phenyl groups, which enhance its stability and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

6362-64-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 2-oxo-3,3-diphenylpropanoate

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

XVQKLEJDXHHYMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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